Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and applications in various fields such as medicine, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate typically involves the Pechmann condensation reaction. This method involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts used include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Scientific Research Applications
Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe and in the synthesis of other coumarin derivatives.
Biology: Employed in studying enzyme activities and as a marker in biological assays.
Medicine: Investigated for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Methylaminoquinolines: These compounds share structural similarities and exhibit comparable biological activities.
Benzofuran Derivatives: Known for their diverse pharmacological properties, these compounds are structurally related and have similar applications.
Uniqueness
Methyl 7-(Dimethylamino)-2-oxo-2H-chromene-3-carboxylate stands out due to its unique combination of a dimethylamino group and a chromene ring, which imparts distinct fluorescence properties and biological activities. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H13NO4 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
methyl 7-(dimethylamino)-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-14(2)9-5-4-8-6-10(12(15)17-3)13(16)18-11(8)7-9/h4-7H,1-3H3 |
InChI Key |
YDKMVFTYRXEMRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC |
Origin of Product |
United States |
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